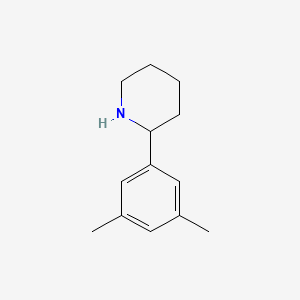

2-(3,5-Dimethylphenyl)piperidine

Description

Contextual Significance in Organic and Medicinal Chemistry Research

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that frequently appears in known drugs and bioactive compounds. Its presence in a molecule can influence properties such as solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for how a drug interacts with biological targets. Derivatives of piperidine have shown a wide array of biological activities, including roles as analgesics and antimicrobial agents. smolecule.comsmolecule.com

The addition of a dimethylphenyl group to the piperidine ring, as in 2-(3,5-Dimethylphenyl)piperidine, creates a molecule with increased lipophilicity and specific steric bulk. These features are crucial in designing compounds that can selectively bind to target receptors or enzymes in the body. The substitution pattern on the phenyl ring is a key determinant of pharmacological activity. smolecule.com The 2-(3,5-dimethylphenyl)piperidine structure, in particular, serves as a valuable starting point for creating libraries of related compounds to investigate structure-activity relationships (SAR), where systematic modifications are made to a lead compound to optimize its biological effect. nih.govresearchgate.net

Research Landscape and Emerging Areas of Study

A significant and emerging area of research for this chemical scaffold is in the treatment of neuropsychiatric disorders. frontiersin.org For decades, treatments for conditions like schizophrenia have primarily relied on drugs that block the dopamine (B1211576) D2 receptor. frontiersin.orgnih.gov However, researchers are actively seeking novel mechanisms of action to improve efficacy and reduce side effects. One such promising target is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates the activity of key neurotransmitters like dopamine. nih.govmdpi.comuniupo.it

Recent studies have identified a derivative of 2-(3,5-Dimethylphenyl)piperidine as a potent TAAR1 agonist. nih.govnih.gov A research program starting from a screening hit led to the synthesis of a series of analogs based on a 4-(2-aminoethyl)piperidine core. nih.govnih.gov This work culminated in the discovery of 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide , also known as AP163, which incorporates the 3,5-dimethylphenyl moiety. mdpi.comnih.gov

This compound and its analogs were studied to understand the relationship between their structure and their ability to activate the TAAR1 receptor. The 3,5-dimethyl substitution on the phenyl ring was found to be a key feature for potent agonistic activity. nih.gov In preclinical studies using animal models relevant to schizophrenia, AP163 was shown to reduce dopamine-dependent hyperlocomotion in a dose-dependent manner. nih.govnih.gov This finding is significant as it validates the 2-(3,5-Dimethylphenyl)piperidine scaffold as a viable foundation for developing a new class of antipsychotic drugs that operate through TAAR1 activation, representing a novel therapeutic strategy for disorders associated with increased dopamine function. nih.govnih.gov

Research Findings: TAAR1 Agonistic Activity of 2-(3,5-Dimethylphenyl)piperidine Analogs

| Compound Name | Substitution on Phenyl Ring | TAAR1 Agonistic Activity (EC50) | Source |

|---|---|---|---|

| 4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide | Unsubstituted | Submicromolar | nih.gov |

| 4-(2-Aminoethyl)-N-(3,5-difluorophenyl)piperidine-1-carboxamide | 3,5-difluoro | 0.046 µM | nih.gov |

| 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide (AP163) | 3,5-dimethyl | 0.033 µM | nih.govnih.gov |

| 4-(2-Aminoethyl)-N-(2,5-dimethylphenyl)piperidine-1-carboxamide | 2,5-dimethyl | 0.112 µM | nih.gov |

| 4-(2-Aminoethyl)-N-(2,3-dimethylphenyl)piperidine-1-carboxamide | 2,3-dimethyl | 0.089 µM | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOUMWCWDRQGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCCN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Dimethylphenyl Piperidine

De Novo Synthesis Strategies for the Piperidine (B6355638) Core

The de novo synthesis of the piperidine core is a fundamental aspect of creating complex substituted piperidines. These methods involve the formation of the six-membered nitrogen-containing ring from non-cyclic starting materials.

Cyclocondensation Approaches

Cyclocondensation reactions are a powerful tool for the construction of the piperidine ring. These reactions typically involve the formation of two new bonds in a single operation, leading to the heterocyclic system. A notable de novo diastereoselective approach utilizes readily available starting materials to generate functionalized N-(het)arylpiperidines through a reductive amination/aza-Michael addition sequence. thieme-connect.com The success of this type of reaction is often highly dependent on the solvent system used, with mixtures of water and alcohol sometimes providing the best results in terms of reaction rate, yield, and diastereoselectivity. thieme-connect.com While this method is described for N-arylpiperidines, the underlying principles of forming the piperidine ring through cyclization are broadly applicable.

Catalytic Hydrogenation of Pyridine (B92270) Derivatives

The catalytic hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for the synthesis of piperidines. researchgate.netsci-hub.se This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine. To synthesize 2-(3,5-Dimethylphenyl)piperidine via this method, the corresponding 2-(3,5-dimethylphenyl)pyridine (B2705953) would be required as the starting material.

A variety of catalysts can be employed for this transformation, with transition metals like rhodium, ruthenium, and iridium being particularly effective. For instance, Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) has shown high reactivity in the hydrogenation of various aromatic germanes, a strategy that can be extended to pyridine derivatives. researchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, which is a crucial consideration when synthesizing substituted piperidines. Borane-catalyzed hydrogenation, specifically with B(C₆F₅)₃, has also been developed as an effective method for the reduction of pyridines, showing good functional group tolerance. sci-hub.se

| Catalyst System | Substrate Type | Key Features |

| Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) | Aromatic germanes (applicable to pyridines) | High hydrogenation reactivity with yields up to 96%. researchgate.net |

| B(C₆F₅)₃ | Pyridines | Effective for 2,3-disubstituted pyridines with high cis selectivity. sci-hub.se |

| Rhodium(III) complex {Rh(Cp*)Cl₂}₂ | Quaternary pyridinium (B92312) salts | Highly chemoselective transfer hydrogenation to 1,2,3,6-tetrahydropyridines. thieme-connect.de |

| Homogeneous Iridium catalyst | 3-Hydroxypyridinium salts | Chemoselective hydrogenation to piperidin-3-ones. thieme-connect.de |

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions represent another class of methods for the de novo synthesis of piperidine rings. These reactions involve the formation of a new ring onto a pre-existing molecule. For instance, a modular and diastereoselective [5+1] cyclization approach has been reported for the synthesis of N-(hetero)aryl piperidines. url.edu While this specific example leads to N-arylpiperidines, the concept of annulation can be adapted for the synthesis of 2-arylpiperidines. Additionally, intramolecular radical C-H amination/cyclization has been demonstrated as a viable route to piperidines. mdpi.com

Installation of the 3,5-Dimethylphenyl Moiety

The introduction of the 3,5-dimethylphenyl group can be achieved either before or after the formation of the piperidine ring. When attached to a pre-formed piperidine or a precursor, specific carbon-carbon bond-forming reactions are employed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for the formation of carbon-carbon bonds between aryl groups and heterocyclic rings. nobelprize.org The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a prominent example. researchgate.net In the context of synthesizing 2-(3,5-Dimethylphenyl)piperidine, a Suzuki coupling could be envisioned between a 2-halopiperidine derivative (or a related precursor) and 3,5-dimethylphenylboronic acid.

A modular synthesis of α-heteroaryl piperidines has been developed using an initial Pd-catalyzed Suzuki cross-coupling of a heteroaryl bromide with a boronate ester derived from N-Boc piperidone, followed by reduction of the resulting tetrahydropyridine. acs.org This two-step procedure could be adapted by using 1-bromo-3,5-dimethylbenzene (B43891) as the coupling partner. Another approach involves the Pd-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids, which provides a route to highly functionalized 2-arylpiperidines. acs.org

| Coupling Reaction | Reactants | Catalyst/Ligand | Key Features |

| Suzuki-Miyaura | Aryl triflate and Arylboronic acid | Pd(0) catalyst | Effective for the synthesis of biaryls. researchgate.net |

| Suzuki-Miyaura | Heteroaryl bromide and Boronate ester of N-Boc piperidone | Pd catalyst | Modular synthesis of α-heteroaryl piperidines. acs.org |

| Negishi Coupling | Organozinc compound and Organohalide | Pd(0) catalyst | Allows for a wide range of functional groups. nobelprize.org |

| Arylation of Endocyclic 1-Azaallyl Anions | Aryl halide and 2-Aryl-1-piperideine | Pd₂(dba)₃ / XPhos | Concise synthesis of unprotected cis-2,3-diarylpiperidines. nih.gov |

Nucleophilic Substitution and Aromatic Functionalization

Nucleophilic aromatic substitution (SₙAr) is another potential strategy, although it is more commonly used for the formation of C-N bonds in N-arylpiperidines. tandfonline.com In certain cases, particularly with highly activated aromatic systems, direct nucleophilic attack by a piperidine-derived nucleophile onto an aromatic ring can occur. washington.eduacs.orgrsc.org However, for the synthesis of 2-(3,5-Dimethylphenyl)piperidine, where a C-C bond is required, this method is less direct than cross-coupling reactions. It is important to distinguish this from the synthesis of N-(3,5-dimethylphenyl) derivatives, where SₙAr would be a more conventional approach. nih.govresearchgate.net

Stereoselective and Enantioselective Synthesis of 2-(3,5-Dimethylphenyl)piperidine and Analogues

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This approach is often employed when a direct asymmetric synthesis is not feasible or is less economical.

One prominent method involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. For instance, the resolution of the racemic intermediate (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a close analogue, has been successfully achieved using L-(–)-dibenzoyl tartaric acid as the resolving agent. mdpi.comresearchgate.net This process allows for the isolation of the desired (S)-enantiomer, which is a key precursor for certain pharmaceuticals. mdpi.com

Another powerful technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For example, cellulose (3,5-dimethylphenyl-carbamate) has proven effective for the resolution of piperidine-based enantiomers. researchgate.netmdpi.com

Table 1: Chiral Resolution Techniques for Piperidine Analogues

| Technique | Resolving Agent / Stationary Phase | Application Example | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | L-(–)-Dibenzoyl Tartaric Acid | Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | mdpi.comresearchgate.net |

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles, avoiding the use of metal catalysts. These reactions employ small, chiral organic molecules to induce stereoselectivity.

For the synthesis of piperidine analogues, chiral phosphoric acids have been utilized as effective catalysts. rsc.orgnih.gov For example, the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates was achieved with high enantiomeric excess (up to 99% ee) using a chiral phosphoric acid catalyst. rsc.orgnih.gov Similarly, chiral secondary amines can catalyze cascade reactions to form complex piperidine structures, such as spiro-oxindole piperidine derivatives, with high diastereoselectivity and enantioselectivity. nih.govacs.org These methods, while not directly reported for 2-(3,5-dimethylphenyl)piperidine, demonstrate the potential of organocatalysis for constructing the chiral piperidine ring with specific aryl substituents.

Asymmetric Metal-Catalyzed Reactions

Transition metal catalysis offers a diverse and highly efficient platform for the asymmetric synthesis of 2-arylpiperidines. Various metals and ligand systems have been developed to achieve high yields and enantioselectivities.

A notable method is the iridium-catalyzed asymmetric hydrogenation of α-aryl-N-benzylpyridinium salts. nih.govacs.org This reaction can produce a range of enantioenriched 2-arylpiperidines with high levels of enantioselectivity. For example, the hydrogenation of an α-(2,4-dimethylphenyl)pyridinium salt yielded the corresponding piperidine with a 97.7:2.3 enantiomeric ratio (er). nih.gov

Rhodium-catalyzed asymmetric reactions also feature prominently. The rhodium-catalyzed conjugate addition of arylboroxines to dihydropyridones provides an enantioselective route to 2-aryl-4-piperidones, which are versatile intermediates. researchgate.net More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives has been developed to synthesize 3-substituted piperidines with excellent enantioselectivity. snnu.edu.cn

Palladium-catalyzed reactions provide another avenue. The arylation of aza-Achmatowicz rearrangement products with arylboronic acids, using a palladium precatalyst, yields 2-aryldihydropyridinones that can be converted to highly functionalized 2-arylpiperidines. researchgate.netorganic-chemistry.org

Furthermore, kinetic resolution using chiral bases offers a distinct approach. The chiral base system of n-butyllithium (n-BuLi) and a chiral diamine like (-)-sparteine (B7772259) can selectively deprotonate one enantiomer of a racemic N-Boc-2-arylpiperidine. nih.govacs.org This leaves the unreacted starting material highly enantioenriched. This method has been successfully applied to various 2-arylpiperidines, tolerating a range of functional groups on the aryl ring. nih.govacs.orgrsc.orgwhiterose.ac.uk

Table 2: Asymmetric Metal-Catalyzed Syntheses of 2-Arylpiperidine Analogues

| Catalytic System | Reaction Type | Substrate Example | Result (er or ee) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S,S)-MeO-BoQphos | Asymmetric Hydrogenation | α-(Hetero)aryl-N-benzylpyridinium salt | Up to 99.3:0.7 er | nih.gov |

| n-BuLi / (+)-sparteine | Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidine | Up to 97:3 er | nih.govacs.org |

| Pd₂(dba)₃ / K₂CO₃ | Arylation | Aza-Achmatowicz rearrangement product | Yields up to 70% | organic-chemistry.org |

Control of Stereochemistry in Piperidine Ring Formation

Achieving stereocontrol during the construction of the piperidine ring itself is a fundamental strategy. This is often accomplished through stereoselective cyclization reactions.

Prins and carbonyl-ene cyclizations of aldehydes containing an amine and an alkene have been shown to produce 2,4,5-trisubstituted piperidines. rsc.org The diastereoselectivity of these reactions can be controlled by the choice of catalyst and reaction conditions. For example, using hydrochloric acid at low temperatures favors the cis-4,5-diastereomer, while a Lewis acid like methylaluminum dichloride at higher temperatures favors the trans-4,5-diastereomer. rsc.org

Radical cyclizations also offer a pathway to stereoselectively form substituted piperidines. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.govbirmingham.ac.uk

A Diels-Alder approach has been used for the stereoselective synthesis of highly substituted piperidines. nih.gov This methodology involves the cycloaddition of N-protected dihydropyridines, followed by oxidative cleavage of the resulting bicyclic adduct to reveal the substituted piperidine scaffold. nih.gov Additionally, formal [2+2+2] cascade processes have been devised for the stereocontrolled formation of ring-fused piperidines from allylsilanes. nih.govacs.org

Optimization of Synthetic Pathways and Industrial Scale-Up Considerations

The transition from a laboratory-scale synthesis to industrial production requires rigorous optimization of the entire pathway, focusing on cost, safety, efficiency, and environmental impact.

For compounds like 2-(3,5-Dimethylphenyl)piperidine, which are often intermediates in pharmaceutical manufacturing, starting with readily available and cost-effective materials is crucial. One study highlighted the synthesis of levobupivacaine (B138063), a related structure, starting from the inexpensive racemic (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. mdpi.comresearchgate.net

Optimization of reaction conditions is paramount. This includes the choice of solvent, temperature, and catalyst loading. For instance, in the synthesis of levobupivacaine, dimethylformamide (DMF) was found to be problematic for large-scale production due to impurity formation and its high boiling point, which complicates removal. mdpi.com A switch to a more suitable solvent like ethyl acetate (B1210297) for purification led to higher yields and purity. mdpi.com The use of microreactor technology is also being explored as a tool to analyze reaction kinetics and assess the feasibility of industrial-scale production more efficiently than traditional batch processes. researchgate.net

Safety is a major concern in industrial scale-up. The thermal risk of reactions must be evaluated. For the synthesis of a levobupivacaine intermediate, reaction calorimetry and accelerating rate calorimetry (ARC) were used to assess the safety of the process, ensuring it could be performed without the risk of a thermal runaway. researchgate.net

Table 3: Industrial Scale-Up and Optimization Parameters

| Parameter | Consideration | Example | Reference |

|---|---|---|---|

| Starting Material | Cost and availability | Use of racemic (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | mdpi.comresearchgate.net |

| Solvent Choice | Safety, boiling point, purification efficiency | Replacing DMF with ethyl acetate to improve purity and yield | mdpi.com |

| Process Safety | Thermal hazard assessment | Use of reaction calorimetry and ARC to evaluate reaction risk | researchgate.net |

Chemical Reactivity and Transformations of 2 3,5 Dimethylphenyl Piperidine

Oxidation Reactions of the Piperidine (B6355638) Nitrogen and Aromatic Ring

The nitrogen atom within the piperidine ring and the aromatic ring of 2-(3,5-dimethylphenyl)piperidine can undergo oxidation reactions. The tertiary amine of a piperidine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid - MCPBA), hydrogen peroxide, or alkyl hydroperoxides. google.com While specific examples for 2-(3,5-dimethylphenyl)piperidine are not prevalent in the searched literature, this is a general and well-established transformation for piperidine derivatives. google.com

Oxidation of the aromatic ring is also a possibility. For instance, the dimethylphenyl group could potentially be oxidized under strong conditions, although this might lead to complex product mixtures. More controlled oxidations can be achieved. For example, certain piperidine derivatives can be oxidized to their corresponding ketones or aldehydes. evitachem.com

A study on the synthesis of amino-piperidine derivatives mentions the oxidation of a related compound, (+/-)-3-methoxy-N-[1-(2-oxo-cyclohexyl)-piperidin-4-yl]-N-p-tolyl-benzamide, as a step in a multi-step synthesis. google.com This highlights that oxidation reactions are integral to the derivatization of complex piperidine structures.

Reduction Reactions of Amide and Piperidine Moieties

The reduction of amides derived from 2-(3,5-dimethylphenyl)piperidine is a key transformation. Amides can be effectively reduced to the corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH4), borane (B79455) (B2H6), or diisobutylaluminium hydride (DIBAL-H). imperial.ac.uk This reaction is fundamental in converting amide functionalities, which might be introduced during synthesis, back to amines or into different amine derivatives.

One-pot procedures combining reactions like a T3P-promoted alkenylation with a subsequent reduction using Pd/C and hydrogen gas allow for the direct synthesis of N-alkylated piperidines from iminium intermediates. smolecule.com

Substitution Reactions on the Piperidine and Phenyl Rings

The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes substitution reactions. smolecule.com Alkylation and acylation are common transformations. smolecule.com For instance, N-alkylation can be achieved by reacting the piperidine with alkyl halides in the presence of a base. sciforum.net Similarly, acylation with acid chlorides or anhydrides yields the corresponding N-amides. smolecule.com

A patent describes the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide through the amidation of halogenated 2-piperidinecarboxylic acid with 2,6-dimethylaniline. google.com Another study details the synthesis of N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, showcasing substitution at the piperidine nitrogen. sciforum.net

Substitution on the phenyl ring is less common and generally requires harsher conditions due to the deactivating effect of the alkyl groups. However, electrophilic aromatic substitution could potentially occur at the ortho and para positions relative to the piperidine substituent, although steric hindrance from the piperidine ring might influence the regioselectivity.

Functional Group Interconversions and Derivatization

Functional group interconversions are crucial for creating a wide array of derivatives from the 2-(3,5-dimethylphenyl)piperidine core structure. These transformations allow for the modification of existing functional groups to introduce new chemical properties and biological activities.

A common derivatization involves the synthesis of sulfonamides. For example, N-(3,5-dimethylphenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide and 2-(1-(3-sulfamoylbenzoyl)piperidine-4-carbonyl)-N-(p-tolyl)hydrazine-1-carbothioamide have been synthesized, demonstrating the versatility of the piperidine scaffold in creating complex molecules. nih.gov

The synthesis of various heterocyclic systems often starts from N-substituted β-alanines, which can be prepared from compounds like 2-(3,5-dimethylphenyl)piperidine. researchgate.net These intermediates can then be cyclized to form pyrimidinediones and their thio-analogues. researchgate.net

The conversion of alcohols to good leaving groups like sulfonates (tosylates, mesylates) or halides is a fundamental functional group interconversion that facilitates further nucleophilic substitution reactions. ub.eduvanderbilt.edu This strategy is often employed in multi-step syntheses involving piperidine derivatives to build more complex molecular architectures.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 3,5 Dimethylphenyl Piperidine

X-ray Diffraction (XRD) Analysis

Conformational Analysis of the Piperidine (B6355638) Ring System

The conformational landscape of the piperidine ring in 2-(3,5-Dimethylphenyl)piperidine is predicted to be dominated by a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic systems. This preference is consistently observed in a multitude of crystallographic and spectroscopic studies of analogous compounds. researchgate.netiucr.orgresearchgate.net

In the absence of specific puckering parameters for 2-(3,5-Dimethylphenyl)piperidine, data from structurally similar compounds, such as 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide, show a well-defined chair conformation. iucr.org For this related molecule, the puckering parameters were determined to be q₂ = 0.007(3) Å, q₃ = -0.609(3) Å, and Q_T = 0.609(3) Å, unequivocally indicating a chair geometry. iucr.org It is highly probable that the piperidine ring in 2-(3,5-Dimethylphenyl)piperidine adopts a similar conformation.

The orientation of the 3,5-dimethylphenyl substituent at the C2 position of the piperidine ring is another critical conformational aspect. In the preferred chair conformation, substituents at the C2 position can adopt either an axial or an equatorial orientation. For bulky substituents, the equatorial position is generally favored to minimize steric hindrance with the axial hydrogens on the same side of the piperidine ring. Therefore, the 3,5-dimethylphenyl group in 2-(3,5-Dimethylphenyl)piperidine is expected to reside in an equatorial position. This is supported by NMR studies on related compounds like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, where all substituents were found to be in an equatorial orientation. rjptonline.org

The relative orientation of the aromatic ring with respect to the piperidine ring is defined by the dihedral angle between their mean planes. In analogous structures, this angle varies, for instance, it is 39.89 (7)° in a methylpiperidine derivative. researchgate.net This rotation is influenced by the electronic and steric nature of the substituents on both rings and by the packing forces in the crystal lattice.

Table 1: Representative Conformational Data for Analogous Piperidine Derivatives

| Compound | Piperidine Ring Conformation | Substituent Orientation | Dihedral Angle (Piperidine-Aryl) | Reference |

| 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide | Chair | Equatorial | 76.32 (13)° and 46.27 (12)° | iucr.org |

| C13H16ClNO | Chair | Not specified | 39.89 (7)° | researchgate.net |

| 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one | Chair | Equatorial | Not reported | rjptonline.org |

This table presents data from closely related compounds to infer the likely conformation of 2-(3,5-Dimethylphenyl)piperidine.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of 2-(3,5-Dimethylphenyl)piperidine is expected to be stabilized by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The secondary amine group (N-H) of the piperidine ring is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor.

In the crystal structures of many piperidine derivatives, N-H···O and N-H···N hydrogen bonds are commonly observed, leading to the formation of supramolecular assemblies such as chains or dimers. researchgate.netiucr.org For instance, in the crystal of 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide, molecules are linked into chains by N-H···O hydrogen bonds. iucr.org

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also be present, contributing to the cohesion of the crystal structure. uomphysics.net The presence and geometry of these interactions are highly dependent on the specific crystalline polymorph.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of 2-(3,5-Dimethylphenyl)piperidine

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |

| N-H···N | Piperidine N-H | Piperidine N | 2.8 - 3.2 | Formation of dimers or chains |

| N-H···O | Piperidine N-H | Oxygen from co-crystallized solvent or another functional group | 2.7 - 3.1 | Stabilization of the crystal packing |

| C-H···π | Aliphatic/Aromatic C-H | Aromatic ring of 3,5-dimethylphenyl group | 2.5 - 2.9 (H to ring centroid) | Directional packing and lattice stabilization |

| π-π Stacking | 3,5-dimethylphenyl ring | 3,5-dimethylphenyl ring | 3.3 - 3.8 (centroid to centroid) | Contribution to crystal cohesion |

This table outlines the plausible intermolecular interactions based on the analysis of analogous crystal structures.

Theoretical and Computational Chemistry Studies of 2 3,5 Dimethylphenyl Piperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is a widely used tool in computational chemistry and condensed matter physics.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-(3,5-Dimethylphenyl)piperidine , this would involve using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation. nih.govacs.org The process iteratively adjusts the positions of the atoms until the forces on them are negligible.

Once the geometry is optimized, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net For 2-(3,5-Dimethylphenyl)piperidine , this would provide theoretical vibrational modes corresponding to the stretching and bending of its various bonds, such as the C-N and C-H bonds in the piperidine (B6355638) ring and the C-C bonds of the dimethylphenyl group.

Although specific data for 2-(3,5-Dimethylphenyl)piperidine is not available, a hypothetical data table for its optimized geometrical parameters would resemble the following:

Table 1: Hypothetical Optimized Geometrical Parameters for 2-(3,5-Dimethylphenyl)piperidine

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-N (piperidine) | Value |

| Bond Length | C-C (phenyl) | Value |

| Bond Angle | C-N-C (piperidine) | Value |

| Dihedral Angle | Phenyl-Piperidine | Value |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.nettandfonline.com

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For 2-(3,5-Dimethylphenyl)piperidine , an MEP analysis would likely show a negative potential around the nitrogen atom of the piperidine ring, indicating its nucleophilic character.

Table 2: Hypothetical Electronic Properties of 2-(3,5-Dimethylphenyl)piperidine

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.descirp.org It translates the complex wavefunction from a DFT calculation into a more intuitive Lewis-like structure with localized bonds and lone pairs. For 2-(3,5-Dimethylphenyl)piperidine , NBO analysis would quantify the hybridization of atomic orbitals and the delocalization of electron density through hyperconjugative interactions. This analysis can reveal the nature of the C-N bond in the piperidine ring and the interactions between the piperidine and dimethylphenyl moieties.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netnih.gov These models are built using molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecules. For a series of piperidine derivatives, a QSRR model could be developed to predict their reactivity in a specific chemical reaction. However, building a QSRR model requires a dataset of compounds with known reactivity, and no such study was found specifically including 2-(3,5-Dimethylphenyl)piperidine .

Molecular Modeling and Docking Studies for Chemical Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govderpharmachemica.com This method is extensively used in drug design to predict the binding affinity and mode of interaction of a ligand (like 2-(3,5-Dimethylphenyl)piperidine ) with a biological target, such as a protein or enzyme. A docking study would involve placing the 3D structure of 2-(3,5-Dimethylphenyl)piperidine into the active site of a target protein and scoring the different binding poses to identify the most favorable interaction. This could provide insights into its potential pharmacological activity. While docking studies have been performed on various piperidine derivatives, none were found that specifically report on the interactions of 2-(3,5-Dimethylphenyl)piperidine . nih.govnih.gov

Structure Reactivity and Structure Selectivity Relationships in 2 3,5 Dimethylphenyl Piperidine Derivatives

Impact of Substituent Modifications on Chemical Reactivity and Selectivity

Modifications to the substituents on both the phenyl ring and the piperidine (B6355638) nitrogen of 2-(3,5-dimethylphenyl)piperidine derivatives have a profound effect on their chemical reactivity and selectivity. These changes can alter the electronic and steric properties of the molecule, influencing how it interacts with biological targets.

The nature and position of substituents on the phenyl ring can modulate the electron density of the aromatic system. Electron-donating groups, such as the two methyl groups in the 3 and 5 positions, increase the electron density of the phenyl ring. This can enhance pi-pi stacking interactions and cation-pi interactions with biological targets. Conversely, the introduction of electron-withdrawing groups would decrease the electron density, potentially favoring different types of interactions.

Substitutions on the piperidine nitrogen are particularly critical for altering the molecule's properties. For instance, in a series of 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide derivatives, modifications to the phenyl ring attached to the carboxamide nitrogen demonstrated varied potencies as TAAR1 agonists. mdpi.com The introduction of methyl or fluoro groups at different positions on this phenyl ring led to a range of activities, highlighting the sensitivity of the receptor to the electronic and steric environment of this part of the molecule. mdpi.com

For example, a study on N-substituted acetamide (B32628) derivatives of azinane-bearing a 1,3,4-oxadiazole (B1194373) nucleus showed that different dimethylphenyl substitutions (2,3-, 2,4-, and 2,6-dimethylphenyl) resulted in varying levels of antibacterial activity against different bacterial strains. tjpr.org This suggests that the steric bulk and electronic effects of the substituent's position on the phenyl ring play a crucial role in determining the biological activity. tjpr.org

The following table summarizes the impact of various substituents on the phenyl ring of related piperidine derivatives on their biological activity:

| Derivative | Substituent | Observed Effect | Reference |

| 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide | 3,5-dimethyl | Potent TAAR1 agonist | mdpi.com |

| 4-(2-Aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide | 3-fluoro | TAAR1 agonist activity | mdpi.com |

| 4-(2-Aminoethyl)-N-(3,5-difluorophenyl)piperidine-1-carboxamide | 3,5-difluoro | TAAR1 agonist activity | mdpi.com |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,3-dimethylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | 2,3-dimethylphenyl | Effective against P. aeruginosa | tjpr.org |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,4-dimethylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | 2,4-dimethylphenyl | Most active against S. typhi | tjpr.org |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,6-dimethylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | 2,6-dimethylphenyl | Effective against P. aeruginosa | tjpr.org |

Stereochemical Influence on Molecular Interactions

Stereochemistry plays a pivotal role in the molecular interactions of 2-(3,5-dimethylphenyl)piperidine derivatives. The chiral center at the C2 position of the piperidine ring dictates the three-dimensional arrangement of the phenyl group relative to the piperidine ring, which in turn influences how the molecule binds to its target.

The piperidine ring typically adopts a chair conformation. mdpi.com The orientation of the 3,5-dimethylphenyl group, whether axial or equatorial, significantly impacts the molecule's shape and its ability to fit into a binding pocket. The absolute configuration (R or S) at the C2 position determines the specific spatial orientation of the substituents. For instance, the (S)-enantiomer of 2-(3,5-dimethylphenyl)piperidine will present a different pharmacophore to a chiral receptor than the (R)-enantiomer. nih.gov

In a study of fenoterol (B1672521) derivatives, which also contain chiral centers, the stereochemistry of the agonist was found to determine the selectivity of receptor coupling to different G proteins in cardiomyocytes. researchgate.net This highlights the principle that stereoisomers can have distinct biological activities due to their differential interactions with chiral biological macromolecules.

Furthermore, crystal structure analysis of a bedaquiline (B32110) analog containing a piperidine moiety revealed that the piperidine ring exists in a 'chair' conformation. mdpi.com The specific stereochemistry led to distinct intermolecular interactions, including hydrogen bonds and C-H···π interactions, which stabilized the crystal lattice. mdpi.com This demonstrates how stereochemistry directly influences the non-covalent interactions that are fundamental to molecular recognition.

Comparative Analysis with Structurally Similar Piperidine and Phenyl Derivatives

To better understand the unique properties of 2-(3,5-dimethylphenyl)piperidine, it is useful to compare it with structurally similar piperidine and phenyl derivatives.

Comparison with other Phenylpiperidines: The position and number of methyl groups on the phenyl ring are critical. For example, compared to a 2-phenylpiperidine (B1215205), the 3,5-dimethyl substitution in 2-(3,5-dimethylphenyl)piperidine introduces steric bulk and alters the electronic properties. This can lead to enhanced binding affinity or selectivity for a particular target by creating more specific van der Waals contacts or by influencing the orientation of the phenyl ring within a binding site. In a study of histamine (B1213489) H3 receptor antagonists, the replacement of a piperazine (B1678402) moiety with a piperidine moiety dramatically increased affinity for the sigma-1 receptor, demonstrating the importance of the core heterocyclic structure. researchgate.net

Comparison with other Piperidine Derivatives: The 2-substituted piperidine scaffold is a common motif in many biologically active compounds. For instance, tropane (B1204802) analogs of paroxetine, which also feature a piperidine-like ring system, exhibit high affinity for the serotonin (B10506) transporter. acs.org However, the structural rigidity of the tropane ring system differs from the more flexible piperidine ring in 2-(3,5-dimethylphenyl)piperidine, which can influence binding kinetics and thermodynamics.

The following table provides a comparative analysis of related piperidine derivatives:

| Compound/Derivative Class | Key Structural Feature | Noteworthy Property/Activity | Reference |

| 2-(3,5-Dimethylphenyl)piperidine | 3,5-dimethylphenyl at C2 | Core of various potential therapeutic agents | nih.gov |

| 4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamides | Phenylcarboxamide at N1 | TAAR1 agonists | mdpi.com |

| (3S,4R)-4-(4-Fluorophenyl)-3-((3,4-(methylenedioxy)phenoxy)methyl)piperidine (Paroxetine) | 4-fluorophenyl at C4 | Selective serotonin reuptake inhibitor | acs.org |

| Piperidine-based thiosemicarbazones | Thiosemicarbazone moiety | Dihydrofolate reductase inhibitors | nih.gov |

| Piperazine-containing H3 antagonists | Piperazine core | Lower sigma-1 receptor affinity compared to piperidine analogs | researchgate.net |

Exploration of Privileged Structures and Chemical Scaffolds

The 2-phenylpiperidine framework, including derivatives like 2-(3,5-dimethylphenyl)piperidine, can be considered a "privileged structure." This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, often with high affinity.

The versatility of the piperidine ring, with its ability to be substituted at various positions and its conformational flexibility, makes it an ideal scaffold for combinatorial chemistry and drug discovery. The nitrogen atom can be readily modified to introduce a wide range of functional groups, allowing for the fine-tuning of physicochemical properties and biological activity. nih.gov

The 2,5-piperazinedione (B512043) (diketopiperazine) scaffold, which is related to piperidine, is another example of a privileged building block for synthesizing a diverse array of heterocyclic systems, including many with biological activity. rsc.org Similarly, chromone (B188151) scaffolds are also recognized as privileged structures in the development of therapeutics for neurodegenerative diseases. nih.gov The concept of privileged structures underscores the utility of the 2-(3,5-dimethylphenyl)piperidine core in medicinal chemistry. Its combination of a rigid phenyl group and a flexible piperidine ring provides a template for the design of ligands that can adapt to the specific requirements of different binding sites. semanticscholar.org

The development of novel synthetic methodologies, such as the use of green chemistry approaches for the synthesis of chalcones which can be precursors to piperidines, further expands the accessibility and diversity of compounds based on these privileged scaffolds. frontiersin.org

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Enantiomerically pure piperidines are highly sought-after structural motifs found in a vast array of natural products and pharmaceutical drugs. dicp.ac.cnresearchgate.net 2-(3,5-Dimethylphenyl)piperidine, particularly in its enantiomerically pure forms, serves as an invaluable chiral building block or template for the asymmetric synthesis of more intricate molecules. uark.educymitquimica.comresearchgate.net The synthesis of such chiral piperidines is often achieved through advanced methods like the asymmetric hydrogenation of the corresponding pyridinium (B92312) salts, which allows for high enantioselectivity. researchgate.netnih.gov

The utility of chiral 2-aryl piperidines as synthetic intermediates is well-documented. For instance, the enantioselective synthesis of α-aryl piperidines provides precursors that are crucial in the pharmaceutical and chemical industries. nih.gov Research has demonstrated the successful asymmetric hydrogenation of various N-benzylpyridinium salts to yield enantioenriched 2-aryl piperidines with high enantiomeric ratios. nih.gov This methodology is applicable to a range of substrates, including those with dimethylphenyl substituents, achieving products like α-(2,4-dimethylphenyl)piperidine with excellent enantiomeric purity (97.7:2.3 er). nih.gov

In a practical application of its role as a building block, derivatives of dimethylphenyl piperidine (B6355638) are key intermediates in the industrial synthesis of local anesthetics. For example, the synthesis of levobupivacaine (B138063), a long-acting local anesthetic, involves the use of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as a crucial chiral intermediate. mdpi.com The process often starts with the less expensive racemic mixture and employs chiral resolution to obtain the desired enantiomerically pure building block for subsequent reactions. mdpi.com

Catalytic Roles of 2-(3,5-Dimethylphenyl)piperidine Derivatives in Organic Reactions

The rigid, chiral scaffold of the piperidine ring combined with the tunable electronic and steric properties of the aryl substituent makes 2-(3,5-Dimethylphenyl)piperidine an attractive backbone for the design of chiral ligands used in asymmetric catalysis. acs.org While direct catalytic applications of 2-(3,5-Dimethylphenyl)piperidine itself are not common, its derivatives are instrumental in forming the chiral environment necessary for stereoselective transformations. rsc.org

The general principle involves modifying the piperidine nitrogen or the aromatic ring to introduce coordinating atoms that can bind to a metal center. These tailored ligands then create a chiral pocket around the metal, directing the stereochemical outcome of a reaction. For example, chiral bipyridine-diol ligands, which share structural motifs with substituted aryl-piperidines, have been successfully synthesized and used in iron(II)-catalyzed asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org The steric bulk provided by substituents, such as dimethyl groups, plays a critical role in achieving high levels of chiral induction. rsc.org

Furthermore, piperidine-based ligands are explored for their complexation abilities with various metals. Semi-rigid (aminomethyl) piperidine-based ligands have been synthesized for the complexation of Manganese(II), which has applications in the development of MRI contrast agents. nih.gov This highlights the versatility of the piperidine core in coordination chemistry, a fundamental aspect of catalysis. The development of new catalyst-ligand complexes, such as those involving rhodium and chiral phosphine (B1218219) ligands, has been shown to be highly effective and less sensitive to air, making them suitable for large-scale manufacturing processes. google.com

Contribution to New Materials Development and Industrial Processes

The 2-(3,5-Dimethylphenyl)piperidine framework is not only relevant in pharmaceuticals but also contributes to the development of new materials and the optimization of industrial processes. Its classification as a material science building block points to its potential use in creating advanced materials such as those for Organic Light-Emitting Diodes (OLEDs) and other electronic applications. bldpharm.combldpharm.com

In the realm of polymer science, the dimethylphenyl moiety is of significant interest. Research has shown that related structures, such as octyl phenylcyanoacrylates derived from 3,5-dimethylbenzaldehyde, can be synthesized and copolymerized with styrene. The incorporation of such rigid, substituted aromatic groups can influence the thermal and mechanical properties of the resulting polymers. The synthesis of these acrylate (B77674) monomers often utilizes piperidine as a base catalyst in Knoevenagel condensation reactions.

From an industrial standpoint, the synthesis of complex active pharmaceutical ingredients relies heavily on robust and scalable chemical processes. The use of dimethylphenyl-piperidine derivatives as intermediates in the manufacture of drugs like ropivacaine (B1680718) and levobupivacaine underscores the compound's industrial importance. mdpi.comnewdrugapprovals.org Patents describe detailed synthetic routes where these intermediates are produced in high yield and purity, which is essential for large-scale production. google.com For instance, the synthesis of rilpivirine, an antiretroviral drug, involves an intermediate, (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile, showcasing the utility of the dimethylphenyl group in industrial synthesis. nih.gov

Interactive Table of Research Findings

| Application Area | Specific Compound/Derivative | Key Finding | Significance | Reference(s) |

| Chiral Building Block | α-(2,4-dimethylphenyl)piperidine | Achieved 97.7:2.3 enantiomeric ratio via asymmetric hydrogenation. | Demonstrates a viable route to highly pure chiral piperidine building blocks. | nih.gov |

| Chiral Building Block | (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | Utilized as a key intermediate in the synthesis of Levobupivacaine. | Highlights the compound's role in the industrial production of pharmaceuticals. | mdpi.com |

| Catalysis | Chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand | Effective in Fe(II)-catalyzed asymmetric reactions, with steric groups enhancing chiral induction. | Provides a model for how piperidine-like steric and chiral features can be used in catalyst design. | rsc.org |

| Materials Science | Octyl phenylcyanoacrylates from 3,5-dimethylbenzaldehyde | Synthesized and copolymerized with styrene. | Shows the potential for incorporating the dimethylphenyl group into polymers to modify their properties. | |

| Industrial Process | 1-N-(2,6-dimethylphenyl)-2-piperidyl urea | Synthesis process optimized to achieve yields over 85% for use as a pharmaceutical intermediate. | Improves cost-efficiency and reduces environmental impact for large-scale manufacturing. | google.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.